molecular formula C14H32O6P2 B604921 [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid CAS No. 1446282-24-1

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid

Cat. No.: B604921
CAS No.: 1446282-24-1
M. Wt: 358.35
InChI Key: QSNWJNNXAGWSQW-UHFFFAOYSA-N
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Description

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a decyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid typically involves the reaction of decyl bromide with diethyl phosphite under basic conditions to form the corresponding phosphonate ester. This intermediate is then hydrolyzed to yield the final phosphonic acid product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides or phosphines. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It can also serve as a ligand in coordination chemistry, forming stable complexes with metal ions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antiviral properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to target specific tissues or cells in the body.

Industry

In industrial applications, this compound is used as a flame retardant due to its phosphorus content. It can also be incorporated into polymers to enhance their thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid groups can form strong hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid: Characterized by two phosphonic acid groups attached to a decyl chain.

    [10-(Diethoxy-phosphoryl)-octyl]-phosphonic acid: Similar structure but with an octyl chain instead of a decyl chain.

    [10-(Diethoxy-phosphoryl)-hexyl]-phosphonic acid: Similar structure but with a hexyl chain instead of a decyl chain.

Uniqueness

The uniqueness of this compound lies in its specific chain length and the presence of two phosphonic acid groups. This structure imparts distinct chemical and physical properties, such as higher thermal stability and enhanced ability to form stable complexes with metal ions, compared to its shorter-chain analogs.

Properties

IUPAC Name

10-diethoxyphosphoryldecylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32O6P2/c1-3-19-22(18,20-4-2)14-12-10-8-6-5-7-9-11-13-21(15,16)17/h3-14H2,1-2H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNWJNNXAGWSQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCCCCP(=O)(O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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